molecular formula C8H6Br2 B14600291 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene CAS No. 60578-46-3

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene

Katalognummer: B14600291
CAS-Nummer: 60578-46-3
Molekulargewicht: 261.94 g/mol
InChI-Schlüssel: GSQFJPHKOAEBOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclohexa-1,3-diene, where the hydrogen atoms at positions 5 and 6 are replaced by bromomethylidene groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene typically involves the bromination of cyclohexa-1,3-diene. One common method is the reaction of cyclohexa-1,3-diene with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Hydrogen halides (e.g., HBr) under mild conditions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic compounds.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers

Wirkmechanismus

The mechanism of action of 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene involves its reactivity towards electrophiles and nucleophiles. The bromomethylidene groups at positions 5 and 6 make the compound highly reactive, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Bis(bromomethylidene)cyclohexa-1,3-diene is unique due to the presence of bromomethylidene groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

60578-46-3

Molekularformel

C8H6Br2

Molekulargewicht

261.94 g/mol

IUPAC-Name

5,6-bis(bromomethylidene)cyclohexa-1,3-diene

InChI

InChI=1S/C8H6Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H

InChI-Schlüssel

GSQFJPHKOAEBOD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CBr)C(=CBr)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.